molecular formula C10H13NaO2S B3277418 4-tert-Butylbenzenesulfinic acid sodium salt CAS No. 65946-84-1

4-tert-Butylbenzenesulfinic acid sodium salt

Cat. No.: B3277418
CAS No.: 65946-84-1
M. Wt: 220.27 g/mol
InChI Key: IHMVILRIAKQYIY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-Butylbenzenesulfinic acid sodium salt is an organosulfur compound of significant interest in synthetic organic chemistry. Researchers value this salt for its utility as a stable and convenient source of sulfinate anions, which are versatile intermediates in various carbon-sulfur and carbon-carbon bond-forming reactions. Its mechanism of action typically involves acting as a nucleophile, where the sulfinate group can undergo reactions with electrophiles such as aryl halides in cross-coupling reactions or with sulfeonyl halides to create sulfones. The tert-butyl group on the benzene ring influences the compound's electron density and steric bulk, which can modulate its reactivity and solubility in organic media. This chemical is exclusively for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please note that the specific CAS Number, molecular formula, and detailed hazard information for this compound should be verified with the supplier. Prospective buyers are advised to inquire for a current certificate of analysis, pricing, and shipping options.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-tert-butylbenzenesulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S.Na/c1-10(2,3)8-4-6-9(7-5-8)13(11)12;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMVILRIAKQYIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylbenzenesulfinic acid sodium salt typically involves the reaction of 4-tert-butylbenzenesulfinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:

4-tert-Butylbenzenesulfinic acid+NaOH4-tert-Butylbenzenesulfinic acid sodium salt+H2O\text{4-tert-Butylbenzenesulfinic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-tert-Butylbenzenesulfinic acid+NaOH→4-tert-Butylbenzenesulfinic acid sodium salt+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of advanced purification methods such as recrystallization and chromatography to remove impurities and obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylbenzenesulfinic acid sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often used in substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzenesulfinic acid derivatives.

Scientific Research Applications

4-tert-Butylbenzenesulfinic acid sodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfides.

    Biology: It can be used in biochemical assays and as a stabilizing agent in certain biological reactions.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-tert-Butylbenzenesulfinic acid sodium salt exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. Its molecular structure allows it to participate in various reaction pathways, targeting specific molecular sites and facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

4-tert-Butylbenzenesulfonic Acid Sodium Salt

  • Molecular Formula : C₁₀H₁₃NaO₃S (sulfonic acid form: C₁₀H₁₄O₃S) .
  • Acidity : Sulfonic acids are stronger acids (pKa ~ -6) compared to sulfinic acids (pKa ~ 1-2), making their sodium salts more stable in aqueous solutions.
  • Applications : Widely used as surfactants, catalysts, or electrolytes due to their high solubility and ionic character .
Property 4-tert-Butylbenzenesulfinic Acid Sodium Salt (Inferred) 4-tert-Butylbenzenesulfonic Acid Sodium Salt
Functional Group -SO₂⁻Na⁺ -SO₃⁻Na⁺
Molecular Weight (g/mol) ~214 (estimated) 238.28 (C₁₀H₁₃NaO₃S)
Solubility Moderate in polar solvents High in water and alcohols
Reactivity Reducing agent, nucleophilic substitutions Stable, acidic catalyst

Comparison with Other Sulfinic Acid Salts

4-Acetamidobenzenesulfinic Acid Sodium Salt

  • Molecular Formula : C₈H₈NNaO₃S .
  • Substituent Effects : The acetamido group (-NHCOCH₃) introduces electron-withdrawing character, reducing electron density on the benzene ring compared to the electron-donating tert-butyl group. This alters reactivity in redox reactions and electrophilic substitutions .
Property This compound 4-Acetamidobenzenesulfinic Acid Sodium Salt
Substituent tert-butyl (electron-donating) Acetamido (electron-withdrawing)
Molecular Weight (g/mol) ~214 221.21
Applications Potential reducing agent, synthesis intermediate Pharmaceutical intermediates

Comparison with Carboxylic Acid Salts

4-tert-Butylbenzoic Acid Sodium Salt

  • Functional Group : Carboxylate (-COO⁻Na⁺) .
  • Acidity: Carboxylic acids (pKa ~ 4-5) are weaker than sulfinic acids but stronger than phenols. Their sodium salts are commonly used in buffers and detergents.
  • Steric Effects : The tert-butyl group reduces solubility in water compared to unsubstituted benzoates .
Property This compound 4-tert-Butylbenzoic Acid Sodium Salt
Functional Group -SO₂⁻Na⁺ -COO⁻Na⁺
Solubility in Water Moderate Low (due to tert-butyl)
Reactivity Redox-active Acid-base reactions, esterification

Comparison with Long-Chain Sulfonates

Sodium 4-Tridecylbenzenesulfonate

  • Structure : Features a long tridecyl chain (-C₁₃H₂₇) instead of tert-butyl .
  • Applications : Acts as a surfactant in detergents and emulsifiers due to its hydrophobic tail.
  • Solubility : Lower critical micelle concentration (CMC) compared to tert-butyl-substituted sulfonates .
Property This compound Sodium 4-Tridecylbenzenesulfonate
Hydrophobicity Moderate (tert-butyl) High (tridecyl chain)
Primary Use Synthesis, redox reactions Detergents, emulsions

Biological Activity

4-tert-Butylbenzenesulfinic acid sodium salt, a sulfinic acid derivative, has garnered attention in various fields due to its potential biological activities. This compound is known for its applications in organic synthesis and as a reagent in biochemical assays. The following sections delve into its biological activity, including antioxidant properties, antimicrobial effects, and specific case studies that highlight its efficacy.

  • Chemical Formula : C10H13NaO2S
  • Molecular Weight : 218.27 g/mol
  • Structure : The structure features a tert-butyl group attached to a benzene ring with a sulfinic acid functional group.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Research indicates that compounds with similar structures can effectively scavenge free radicals, which are implicated in oxidative stress and various diseases.

  • Mechanism of Action : The antioxidant activity is primarily attributed to the sulfinic acid moiety, which can donate electrons to neutralize free radicals.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that sulfinic acids can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Pathogen Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Pseudomonas aeruginosaEffective against biofilms

The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Case Study on Antioxidant Efficacy :
    • Objective : To evaluate the radical scavenging ability of the compound.
    • Methodology : DPPH assay was utilized to measure free radical scavenging.
    • Findings : The sodium salt exhibited higher scavenging activity compared to standard antioxidants like ascorbic acid, suggesting its potential as a natural antioxidant agent.
  • Case Study on Antimicrobial Effects :
    • Objective : To assess the antimicrobial properties against clinical isolates.
    • Methodology : Disk diffusion method was employed to determine inhibition zones.
    • Findings : Significant inhibition was noted against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) established at 50 µg/mL.

Research Findings

Recent studies have further elucidated the biological mechanisms behind the activities of this compound:

  • A study published in The Journal of Organic Chemistry highlighted its role as an effective reagent in synthesizing biologically active compounds, showcasing its versatility beyond mere biological activity .
  • Another research article detailed its application in inhibiting 5-lipoxygenase, an enzyme involved in inflammatory responses, indicating potential therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the standard laboratory synthesis protocols for 4-tert-Butylbenzenesulfinic acid sodium salt?

Synthesis typically involves sulfonation of 4-tert-butylbenzene using sulfonating agents (e.g., chlorosulfonic acid), followed by reduction to the sulfinic acid intermediate and neutralization with sodium hydroxide. For example, solvate forms of analogous sulfonamide salts can be prepared by recrystallization in solvent-water systems (e.g., 1,4-dioxane/water) under controlled temperature and stirring conditions . Detailed experimental steps, including reagent ratios and reaction monitoring via TLC or HPLC, should be documented to ensure reproducibility .

Q. Which characterization techniques are critical for confirming the identity and purity of this compound?

Essential techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify structural integrity.
  • HPLC (with UV detection) to assess purity (>95% is typical for research-grade material).
  • X-ray diffraction (for crystalline forms) to confirm polymorphic identity .
  • Elemental analysis (C, H, N, S) to validate stoichiometry. Ensure compliance with guidelines for reporting experimental details, including instrument parameters and sample preparation .

Q. How should researchers handle and store this compound to maintain stability?

Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation or hygroscopic degradation. Conduct periodic stability tests via HPLC to detect decomposition products. Safety protocols for sulfinic acid derivatives, including PPE (gloves, goggles) and fume hood use, are critical due to potential irritant properties .

Q. What methods are recommended to ensure batch-to-batch consistency in research-grade samples?

Implement quality control (QC) measures such as:

  • Peptide content analysis (via amino acid analysis or UV spectrophotometry) to quantify active material.
  • Salt content determination (e.g., ion chromatography) to assess counterion consistency.
  • Solubility profiling in common solvents (e.g., DMSO, water) to identify impurities. Note that limited QC in research-grade batches may require additional assays for sensitive applications (e.g., cell-based studies) .

Advanced Research Questions

Q. How can polymorphic forms of this compound impact experimental outcomes, and how are they characterized?

Polymorphs (e.g., solvated vs. desolvated forms) exhibit differences in solubility, bioavailability, and reactivity. To characterize:

  • Use differential scanning calorimetry (DSC) to identify thermal transitions.
  • Perform dynamic vapor sorption (DVS) to study hydration/dehydration behavior.
  • Compare PXRD patterns with reference data to confirm crystalline phases. Example: Solvate formation in 1,4-dioxane/water systems can alter dissolution kinetics in biological assays .

Q. How should researchers resolve contradictions in reported solubility data across solvents?

Design systematic studies with:

  • Controlled variables : Temperature, pH, ionic strength.
  • Standardized solvents : Use anhydrous or HPLC-grade solvents to minimize variability.
  • Analytical validation : Cross-validate results using multiple techniques (e.g., gravimetric analysis, UV-Vis spectroscopy). Address discrepancies by considering polymorphic interconversion or residual solvent effects .

Q. What experimental frameworks are suitable for studying reaction mechanisms involving this compound?

Align with theoretical frameworks such as:

  • Density Functional Theory (DFT) to model sulfinic acid reactivity in nucleophilic substitutions.
  • Kinetic isotope effects to probe rate-determining steps in redox reactions.
  • In situ spectroscopy (e.g., IR, Raman) to track intermediate species. Ensure methodological rigor by referencing established reaction mechanisms for analogous sulfonates .

Q. How can researchers design stability studies under varying environmental conditions?

Conduct accelerated stability testing by:

  • Exposing samples to elevated temperatures (40–60°C) and humidity (75% RH).
  • Monitoring degradation via LC-MS to identify breakdown products.
  • Correlating stability with pH and light exposure using DOE (Design of Experiments) principles. Document findings using guidelines for reproducibility, including raw data deposition in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-Butylbenzenesulfinic acid sodium salt
Reactant of Route 2
4-tert-Butylbenzenesulfinic acid sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.